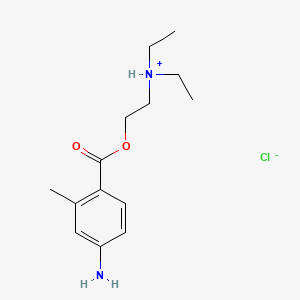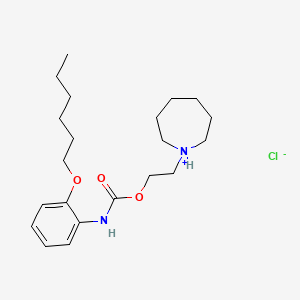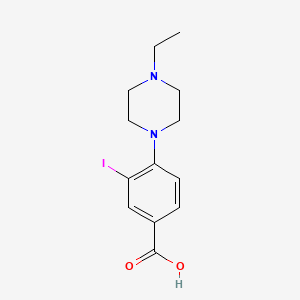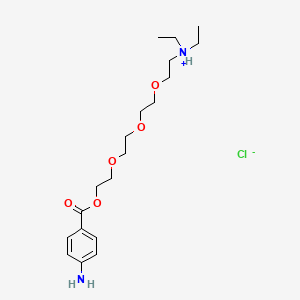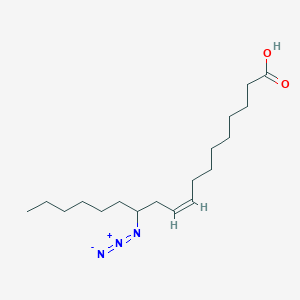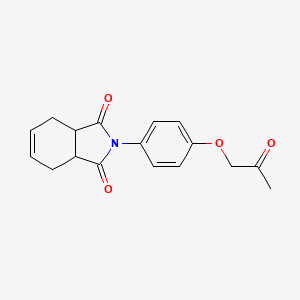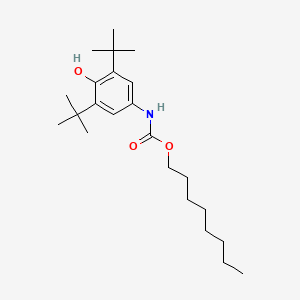
Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate: is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of organic polymers. The compound is also referred to as PowerNox™ 1135 and is known for its effectiveness in preventing oxidative degradation in materials such as plastics, rubbers, and synthetic fibers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate typically involves the reaction of 3,5-bis(tert-butyl)-4-hydroxybenzoic acid with octyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure consistent quality. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and alcohols can react with the carbamate group.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products:
Oxidation: The major products include quinones and other oxidized derivatives.
Substitution: Substituted carbamates and phenolic derivatives.
Hydrolysis: The products include 3,5-bis(tert-butyl)-4-hydroxybenzoic acid and octanol.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used as an antioxidant in the stabilization of organic polymers. It helps in preventing the oxidative degradation of materials such as PVC, ABS, and polyethylene .
Biology: In biological research, the compound is studied for its potential antioxidant properties and its ability to protect cells from oxidative stress .
Medicine: While not commonly used in medicine, the compound’s antioxidant properties make it a subject of interest in the development of therapeutic agents that can mitigate oxidative damage in biological systems .
Industry: In industrial applications, octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate is used in the production of synthetic fibers, waxes, fats, oils, and lubricants. It is also used in combination with other stabilizers for enhanced thermal and light stabilization in outdoor applications .
Mecanismo De Acción
The primary mechanism of action of octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate is its ability to act as an antioxidant. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative degradation. The tert-butyl groups provide steric hindrance, enhancing the stability of the antioxidant and preventing its premature degradation .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Known for its use in organic synthesis and as a protecting group for amines.
3,5-di-tert-butyl-4-hydroxybenzoic acid: A precursor in the synthesis of various antioxidants.
Octyl gallate: Another antioxidant used in food and industrial applications.
Uniqueness: Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate is unique due to its combination of a phenolic antioxidant with a carbamate ester, providing both stability and versatility in various applications. Its effectiveness in preventing oxidative degradation in a wide range of materials makes it a valuable compound in industrial and research settings .
Propiedades
Número CAS |
58114-34-4 |
|---|---|
Fórmula molecular |
C23H39NO3 |
Peso molecular |
377.6 g/mol |
Nombre IUPAC |
octyl N-(3,5-ditert-butyl-4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C23H39NO3/c1-8-9-10-11-12-13-14-27-21(26)24-17-15-18(22(2,3)4)20(25)19(16-17)23(5,6)7/h15-16,25H,8-14H2,1-7H3,(H,24,26) |
Clave InChI |
NTTIENRNNNJCHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
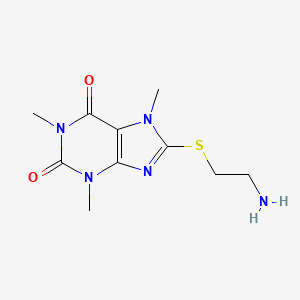
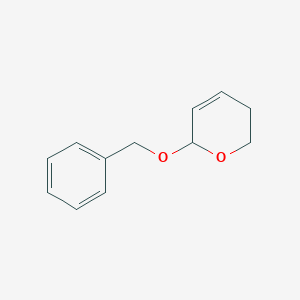

![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
